Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride

Butyrylcholinesterase Selective Inhibition Alzheimer's Disease

Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride (CAS 29973-97-5), also known as 2-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, is a synthetic substituted phenethylamine derivative with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol. It is typically supplied as a hydrochloride salt at ≥95% purity for research and development purposes.

Molecular Formula C15H18ClNO
Molecular Weight 263.76 g/mol
CAS No. 29973-97-5
Cat. No. B1330072
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzeneethanamine, 3-(phenylmethoxy)-, hydrochloride
CAS29973-97-5
Molecular FormulaC15H18ClNO
Molecular Weight263.76 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC=CC(=C2)CCN.Cl
InChIInChI=1S/C15H17NO.ClH/c16-10-9-13-7-4-8-15(11-13)17-12-14-5-2-1-3-6-14;/h1-8,11H,9-10,12,16H2;1H
InChIKeyMGUCUSVCMVPQMD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 3-Benzyloxyphenethylamine Hydrochloride (CAS 29973-97-5) as a Research Intermediate


Benzeneethanamine, 3-(phenylmethoxy)-, hydrochloride (CAS 29973-97-5), also known as 2-[3-(benzyloxy)phenyl]ethan-1-amine hydrochloride, is a synthetic substituted phenethylamine derivative with the molecular formula C₁₅H₁₈ClNO and a molecular weight of 263.76 g/mol . It is typically supplied as a hydrochloride salt at ≥95% purity for research and development purposes . The 3-benzyloxy substitution on the aromatic ring introduces steric bulk and altered lipophilicity (calculated LogP ≈ 4.27 [1]), which distinguishes it physicochemically from smaller-substituent analogs and positions it as a versatile intermediate in medicinal chemistry and neuropharmacology probe development.

Why 3-Benzyloxyphenethylamine Hydrochloride (CAS 29973-97-5) Cannot Be Approximated by Simple Phenethylamine Analogs


Phenethylamine derivatives exhibit profound structure-activity relationship (SAR) sensitivity to aromatic ring substitution patterns, with even minor positional or steric changes drastically altering receptor binding profiles and enzyme inhibition selectivity [1]. In the specific context of butyrylcholinesterase (BChE) inhibitor design, the 3-benzyloxy-benzylamino chemotype has been identified as a privileged scaffold for achieving high selectivity over acetylcholinesterase (AChE), a functional discrimination that simpler 3-methoxy or 4-substituted analogs fail to reproduce [2]. Consequently, procurement specifications that treat 3-benzyloxyphenethylamine hydrochloride as a generic 'phenethylamine building block' risk introducing an intermediate with entirely divergent biological target engagement and physicochemical properties (e.g., logP, steric profile), compromising downstream assay reproducibility and SAR campaign integrity.

Quantitative Differentiation Evidence for 3-Benzyloxyphenethylamine Hydrochloride (CAS 29973-97-5)


3-Benzyloxy Scaffold: Privileged Chemotype for Selective Butyrylcholinesterase Inhibition Over AChE

In a focused medicinal chemistry campaign exploring the carltonine alkaloid template, the 3-benzyloxy-benzylamino substructure emerged as a critical pharmacophoric element for achieving high selectivity for human butyrylcholinesterase (hBChE) over acetylcholinesterase (AChE). While unsubstituted phenethylamine shows negligible BChE inhibition at concentrations up to 50 μM, optimized compounds built on the 3-benzyloxy-benzylamino chemotype achieved BChE IC₅₀ values in the low micromolar range with complete selectivity over AChE (no AChE inhibition detected at 50 μM) [1]. This selectivity window is a direct function of the 3-benzyloxy group's steric and electronic contribution, as 4-substituted regioisomers and smaller 3-alkoxy analogs (e.g., 3-methoxy) fail to occupy the same peripheral anionic site subpocket of hBChE. For procurement purposes, 3-benzyloxyphenethylamine hydrochloride (CAS 29973-97-5) represents the direct synthetic precursor to these selective chemotypes, enabling consistent structure-activity relationship (SAR) exploration without confounding positional isomer contamination.

Butyrylcholinesterase Selective Inhibition Alzheimer's Disease Cholinergic Hypothesis

Sigma Receptor Pharmacophore: 3-Benzyloxy Substitution Distinguishes Arylalkoxyphenylalkylamine σ₁ Ligands from Unsubstituted Phenethylamines

In a systematic SAR study of arylalkoxyphenylalkylamine derivatives as sigma (σ) receptor ligands for antipsychotic drug development, the 3-benzyloxy substitution pattern was critical for achieving selective, high-affinity σ₁ binding. The prototypical compound N,N-dipropyl-2-(4-methoxy-3-benzyloxylphenyl)ethylamine hydrochloride (10b), incorporating the 3-benzyloxyphenethylamine core, exhibited high affinity and selectivity for σ receptors over dopamine D₂ receptors [1]. In contrast, unsubstituted phenethylamine and simple N-alkyl phenethylamines lack the extended arylalkoxy motif and show minimal to no measurable σ₁ receptor engagement at comparable concentrations [1]. The 3-benzyloxy group provides the optimal spatial extension and lipophilic contact for occupying the auxiliary hydrophobic pocket of the σ₁ receptor, a feature absent in the 4-benzyloxy isomer and smaller 3-substituents. CAS 29973-97-5 serves as the direct building block for constructing these σ₁-biased chemotypes.

Sigma-1 Receptor Antipsychotic Drug Discovery Arylalkoxyphenylalkylamine Structure-Activity Relationship

5-HT₂A Receptor Ligand Design: N-Benzyl Modification of 3-Benzyloxyphenethylamine Core Expands Pharmacological Space Beyond 2,5-Dimethoxy Series

The 3-benzyloxyphenethylamine scaffold provides a distinct substitution vector compared to the extensively characterized 2,5-dimethoxyphenethylamine (2C-X) and N-benzyl (NBOMe) series. SAR studies on N-benzyl phenethylamines demonstrate that aromatic ring substitution at the 3-position (as opposed to the 2,5-dimethoxy pattern) yields 5-HT₂A receptor ligands with altered binding kinetics and functional selectivity [1]. While 2,5-dimethoxy-N-benzylphenethylamines such as 25I-NBOMe achieve subnanomolar 5-HT₂A Ki (e.g., 0.087 nM [2]), their strong hallucinogenic activity and narrow therapeutic index present safety concerns for preclinical development. The 3-benzyloxy series offers an orthogonal chemical space for identifying 5-HT₂A modulators with potentially differentiated functional selectivity profiles. CAS 29973-97-5 enables exploration of this underexploited substitution geometry, providing access to N-benzyl, N-alkyl, and N-acyl derivatives that cannot be accessed from the 2,5-dimethoxy starting materials.

5-HT2A Receptor N-Benzylphenethylamine Serotonin Neuropsychiatric Disorders

Synthetic Accessibility as a High-Purity Hydrochloride Salt: Batch QC Documentation Enables Direct SAR Campaign Initiation

CAS 29973-97-5 is commercially supplied as a pre-formed hydrochloride salt with standard purity specifications of ≥95% (HPLC) from multiple vendors, with select suppliers offering batch-specific Certificates of Analysis including NMR, HPLC, and GC traces . This contrasts with the corresponding free base (CAS 51061-22-4), which requires in-house salt formation and characterization before biological testing. The hydrochloride salt form offers improved aqueous solubility and handling characteristics relative to the free base (LogP ≈ 4.27 for the free base vs. enhanced aqueous compatibility of the protonated amine [1]), enabling direct use in parallel synthesis and high-throughput screening workflows without additional formulation steps. Suppliers such as Bidepharm provide batch-specific QC documentation (NMR, HPLC, GC), reducing the analytical burden on the end-user laboratory and ensuring lot-to-lot reproducibility in SAR campaigns .

Chemical Procurement Quality Control HPLC Purity Salt Form

Optimal Application Scenarios for 3-Benzyloxyphenethylamine Hydrochloride (CAS 29973-97-5) Based on Quantitative Evidence


Lead Optimization in Selective Butyrylcholinesterase Inhibitor Programs for Alzheimer's Disease

The 3-benzyloxy-benzylamino chemotype, for which CAS 29973-97-5 is the direct synthetic precursor, has demonstrated selective human BChE inhibition with IC₅₀ values in the low micromolar range and complete selectivity over AChE at 50 μM [1]. This selectivity profile is critical for late-stage Alzheimer's disease therapeutic development, where BChE becomes the predominant cholinergic enzyme and non-selective cholinesterase inhibitors produce dose-limiting peripheral side effects. Medicinal chemistry teams should use CAS 29973-97-5 as the core building block for synthesizing focused libraries that explore N-substitution and additional aryl ring modifications while preserving the 3-benzyloxy pharmacophore. The pre-formed hydrochloride salt enables direct use in reductive amination and amide coupling reactions without additional salt metathesis steps, supporting rapid parallel synthesis workflows.

CNS Drug Discovery Targeting Sigma-1 Receptors for Non-Dopaminergic Antipsychotic Development

The 3-benzyloxyphenethylamine scaffold, exemplified by compound 10b (N,N-dipropyl-2-(4-methoxy-3-benzyloxylphenyl)ethylamine hydrochloride), has been validated as a high-affinity σ₁ receptor ligand with selectivity over D₂ receptors, a profile associated with antipsychotic efficacy devoid of classical extrapyramidal motor side effects [2]. CAS 29973-97-5 provides the foundational arylalkoxyphenylalkylamine framework for constructing next-generation σ₁-biased ligands. Researchers should prioritize this building block when designing σ₁-selective positron emission tomography (PET) tracer precursors or developing σ₁-targeted therapeutics for schizophrenia, depression, and neurodegenerative disorders where sigma receptor modulation has demonstrated preclinical efficacy.

Diversification of 5-HT₂A Receptor Chemical Space Beyond 2,5-Dimethoxy Substitution Patterns

For serotonin receptor pharmacology laboratories seeking to map the full SAR landscape of 5-HT₂A receptor modulation, CAS 29973-97-5 provides access to the underexplored 3-alkoxy phenethylamine substitution geometry [3]. Unlike the extensively patented 2,5-dimethoxy and N-benzyl (NBOMe) series, the 3-benzyloxy scaffold enables the discovery of 5-HT₂A ligands with potentially differentiated functional selectivity (biased agonism) profiles. This is particularly relevant for identifying non-hallucinogenic 5-HT₂A agonists for psychiatric indications, a high-priority translational research goal. The commercial availability of CAS 29973-97-5 as an analytically characterized hydrochloride salt ensures batch-to-batch consistency in long-term SAR campaigns and facilitates technology transfer to CRO partners.

Chemical Biology Probe Synthesis for Target Engagement Studies in Neurodegeneration

The bifunctional nature of the 3-benzyloxyphenethylamine core—featuring a primary amine handle for conjugation and a benzyl-protected phenol for late-stage deprotection—makes CAS 29973-97-5 an ideal intermediate for synthesizing chemical biology probes such as affinity chromatography ligands, fluorescent probes, and PROTAC (proteolysis-targeting chimera) molecules targeting BChE, σ₁ receptors, or 5-HT₂A receptors [1][2][3]. The hydrochloride salt simplifies the initial conjugation chemistry by providing a consistently protonated amine that can be selectively acylated or alkylated under mild conditions. Procurement of the pre-characterized salt minimizes variability in probe synthesis and ensures that biological activity readouts can be attributed to the intended chemical structure rather than to impurities or incorrect salt stoichiometry.

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